4-methyl-N-4-pyridinyl-1,2,3-thiadiazole-5-carboxamide
Overview
Description
4-methyl-N-4-pyridinyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C9H8N4OS and its molecular weight is 220.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.04188206 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimycobacterial Activity
Research on substituted pyridines and pyrazines, which share structural features with "4-methyl-N-4-pyridinyl-1,2,3-thiadiazole-5-carboxamide," has demonstrated antimycobacterial activity against Mycobacterium tuberculosis. These compounds, including derivatives of 1,2,4-oxadiazole and thiadiazole, have been synthesized to improve lipophilicity and cellular permeability, showing varied potency in comparison to standard treatments like pyrazinamide (Gezginci, Martin, & Franzblau, 1998).
HIV-Integrase Inhibition
Derivatives of "this compound," specifically methyl 7-hydroxy[1,3]thiazolo[5,4-b]pyridin-5(4H)-one-6-carboxylates, have shown sub-micromolar enzyme inhibition activity against HIV integrase. This highlights the compound's potential as a basis for developing new antiretroviral drugs (Boros, Johns, Garvey, Koble, & Miller, 2006).
Anti-inflammatory and Antibacterial Activity
Studies involving 1,3,4-thiadiazole derivatives, which include structural motifs similar to "this compound," have found significant anti-inflammatory and antibacterial activities. These compounds, featuring pyrazole and pyrrole moieties, exhibited potent activity, suggesting their potential in developing new anti-inflammatory and antibacterial agents (Maddila, Gorle, Sampath, & Lavanya, 2016).
Fungicidal Activity
Research on N-substituted 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides, which share a thematic chemical framework with the compound , demonstrated promising fungicidal activity against Pellicularia sasakii. This underlines the potential of thiadiazole derivatives in agricultural applications (Li Wei, 2012).
Properties
IUPAC Name |
4-methyl-N-pyridin-4-ylthiadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6-8(15-13-12-6)9(14)11-7-2-4-10-5-3-7/h2-5H,1H3,(H,10,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFHEVYKPBWMJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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